1-Ethyl-1H-indole-3-carbonitrile

説明

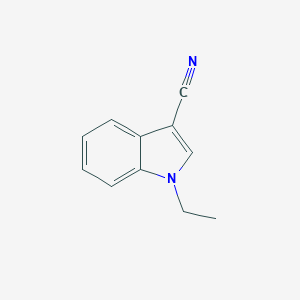

Structure

3D Structure

特性

IUPAC Name |

1-ethylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYGELDKHGSKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351916 | |

| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128200-45-3 | |

| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethyl-1H-indole-3-carbonitrile physical and chemical properties

An In-depth Technical Guide to 1-Ethyl-1H-indole-3-carbonitrile

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a key intermediate in synthetic organic chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound serves as a versatile building block, with the ethyl group at the 1-position enhancing lipophilicity and the carbonitrile group at the 3-position providing a reactive handle for diverse chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 128200-45-3 | [3] |

| Molecular Formula | C₁₁H₁₀N₂ | |

| Molecular Weight | 170.21 g/mol | |

| Melting Point | 51 - 54 °C | |

| Boiling Point | 253 - 254 °C | |

| log Pow (Octanol/Water) | 2.14 (experimental) |

The melting point in the range of 51-54°C suggests that the compound is a solid at room temperature. The experimental log Pow of 2.14 indicates a moderate lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural elucidation of a molecule. While specific spectral data for this compound is not extensively detailed in the provided search results, typical spectroscopic features for related indole derivatives can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the indole ring, a quartet for the methylene (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group.

-

¹³C NMR: Distinct signals for the carbon atoms of the indole ring, the nitrile carbon, and the ethyl group carbons would be observed.

Infrared (IR) Spectroscopy: A characteristic sharp absorption band corresponding to the nitrile (C≡N) stretching vibration is expected, typically in the range of 2220-2260 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the N-alkylation of indole-3-carbonitrile.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Reactivity:

The nitrile group at the 3-position is a key functional group that can undergo a variety of chemical transformations, including:

-

Hydrolysis: Conversion to the corresponding carboxylic acid or amide.

-

Reduction: Transformation into an amine.

-

Cycloaddition Reactions: Participation in the formation of heterocyclic rings.

These reactions open up avenues for the synthesis of a diverse library of indole-based compounds with potential therapeutic applications.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care.[4]

Hazards:

-

Harmful if swallowed.[5]

-

Toxic in contact with skin.

-

Very toxic to aquatic life.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

-

Use in a well-ventilated area.[4]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[4]

-

The compound is noted to be air and light sensitive.

Applications in Drug Development

The indole nucleus is a common feature in many approved drugs and clinical candidates. The ability to modify the 1- and 3-positions of the indole ring, as in this compound, is crucial for structure-activity relationship (SAR) studies. The introduction of the ethyl group can modulate the compound's interaction with hydrophobic pockets in target proteins, while the nitrile group can serve as a precursor for various functional groups that can engage in hydrogen bonding or other key interactions.

Logical Relationship in Drug Discovery:

Caption: Role of this compound in a typical drug discovery pipeline.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its versatile reactivity, coupled with the biological significance of the indole scaffold, makes it an important tool for researchers in the field of medicinal chemistry and drug development. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

References

-

MDPI. (2025-10-06). Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 261160, 1-Ethyl-1H-indole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3697160, 1-ethyl-1H-indole-3-carboxylic acid. [Link]

- Heda, L. C., et al. (2009). Regioselective C5−H Direct Iodination of Indoles. E-Journal of Chemistry, 6(S1), S1-S19.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

MDPI. 7-Iodo-1H-indole-3-carbonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11623136, 3-((1S,2S)-2-Dimethylaminomethyl-cyclopropyl)-1-ethyl-1H-indole-5-carbonitrile. [Link]

-

National Center for Biotechnology Information. (2008). Ethyl 1-acetyl-1H-indole-3-carboxylate. [Link]

-

ChemSynthesis. ethyl 5-methoxy-1H-indole-3-carboxylate. [Link]

-

MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 247965, Ethyl Indole-3-carboxylate. [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

NIST. 1H-Indole, 1-ethyl-. [Link]

-

SpectraBase. 1-Ethyl-2-methyl-1H-indole-3-carbonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2307681, 1-Methyl-1H-indole-3-carbonitrile. [Link]

-

ResearchGate. (2020). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

-

ResearchGate. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 599090, 1-Ethyl-1H-indole-3-carbaldehyde. [Link]

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hit2Lead | this compound | CAS# 128200-45-3 | MFCD03819703 | BB-4028121 [hit2lead.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Spectroscopic Guide to 1-Ethyl-1H-indole-3-carbonitrile: Elucidating Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Ethyl-1H-indole-3-carbonitrile, a key intermediate in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the rationale behind the experimental choices and the interpretation of the spectral features, providing a robust framework for the characterization of N-alkylated indole derivatives.

The structural elucidation of synthetic compounds is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, functional groups, and the overall electronic environment. For a molecule like this compound, a combination of NMR, IR, and MS is essential for unambiguous characterization. This guide will walk you through the expected spectral data, its interpretation, and the methodologies for its acquisition.

Molecular Structure and Key Features

This compound consists of a bicyclic indole core, with an ethyl group attached to the nitrogen atom (N-1) and a nitrile group at the C-3 position. This substitution pattern influences the electronic distribution within the aromatic system and gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR spectroscopy of this compound, we expect to see distinct signals for the protons of the ethyl group and the indole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | H-4 |

| ~7.50 | s | 1H | H-2 |

| ~7.40 | d | 1H | H-7 |

| ~7.30 | t | 1H | H-6 |

| ~7.15 | t | 1H | H-5 |

| ~4.20 | q | 2H | N-CH₂-CH₃ |

| ~1.50 | t | 3H | N-CH₂-CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-6, H-7, H-2): The protons on the indole ring appear in the downfield region (7.15-7.70 ppm) due to the deshielding effect of the aromatic ring current. The H-4 proton is typically the most deshielded due to its proximity to the electron-withdrawing nitrile group. The H-2 proton appears as a singlet and is also shifted downfield. The remaining protons on the benzene portion of the indole ring will show characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors.

-

Ethyl Group Protons (N-CH₂ and CH₃): The methylene protons (N-CH₂) of the ethyl group are adjacent to the nitrogen atom and are therefore shifted downfield to around 4.20 ppm, appearing as a quartet due to coupling with the methyl protons. The methyl protons (CH₃) appear as a triplet around 1.50 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~136.0 | C-7a |

| ~128.0 | C-3a |

| ~126.5 | C-2 |

| ~123.0 | C-6 |

| ~121.5 | C-4 |

| ~120.0 | C-5 |

| ~116.0 | C≡N |

| ~110.0 | C-7 |

| ~85.0 | C-3 |

| ~42.0 | N-CH₂ |

| ~15.0 | CH₃ |

Interpretation and Rationale:

-

Aromatic and Heterocyclic Carbons: The carbons of the indole ring resonate in the range of 110-136 ppm. The quaternary carbons (C-3a and C-7a) are also found in this region. The carbon atom attached to the nitrile group (C-3) is significantly shielded and appears further upfield around 85.0 ppm.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears around 116.0 ppm.

-

Ethyl Group Carbons: The methylene carbon (N-CH₂) is attached to the electronegative nitrogen and appears around 42.0 ppm, while the methyl carbon (CH₃) is found in the upfield region at approximately 15.0 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2220 | Strong | C≡N stretch (nitrile) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1400-1300 | Medium | C-N stretch |

Interpretation and Rationale:

-

Nitrile Stretch (C≡N): The most characteristic peak in the IR spectrum of this compound is the strong absorption band around 2220 cm⁻¹ corresponding to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.[2][3]

-

C-H Stretches: Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the ethyl group appear between 2980 and 2850 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the indole ring give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The stretching of the C-N bond of the N-ethyl group will result in a medium intensity band in the 1400-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can be used to deduce its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 155 | Moderate | [M - CH₃]⁺ |

| 142 | High | [M - C₂H₄]⁺ |

| 115 | Moderate | [M - C₂H₄ - HCN]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 170, corresponding to the molecular weight of this compound (C₁₁H₁₀N₂).

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for N-alkylated indoles is the loss of the alkyl substituent.

-

Loss of a Methyl Radical ([M - CH₃]⁺): Cleavage of the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 155.

-

Loss of Ethene ([M - C₂H₄]⁺): A McLafferty-type rearrangement can lead to the loss of ethene (C₂H₄), giving a prominent peak at m/z 142. This fragment corresponds to the indole-3-carbonitrile radical cation.

-

Further Fragmentation: The fragment at m/z 142 can further lose a molecule of hydrogen cyanide (HCN) from the nitrile group, resulting in a fragment at m/z 115.

-

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.

NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a diamond ATR accessory.

-

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing:

-

Perform a background scan of the empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Data Acquisition

-

Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrumentation:

-

An Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

-

GC Parameters (for GC-MS):

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 40-400 amu

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation steps for this compound in EI-MS.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. (n.d.).

- Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. (n.d.).

-

1-Ethyl-1H-indole | C10H11N | CID 261160 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

1-Ethyl-2-methyl-1H-indole-3-carbonitrile - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Ethyl 1-acetyl-1H-indole-3-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3131. Retrieved from [Link]

- Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.).

-

Showing Compound 1H-Indole-3-acetonitrile (FDB001365) - FooDB. (n.d.). Retrieved from [Link]

-

1H-Indole, 1-ethyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). Molecules, 24(15), 2789. Retrieved from [Link]

-

7-Iodo-1H-indole-3-carbonitrile. (2017). Molbank, 2017(4), M958. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 117231. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Indole-1-carboxylic acid, ethyl ester - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

(PDF) 7-Iodo-1H-indole-3-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry, 12(7), 1184. Retrieved from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2020). Molecules, 25(23), 5764. Retrieved from [Link]

-

Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts. (2021). Organic & Biomolecular Chemistry, 19(2), 346-351. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-Ethyl-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical identity, molecular structure, synthesis, purification, and analytical characterization. Furthermore, it will explore the rationale behind its significance as a scaffold in modern drug discovery, supported by insights into the broader class of indole derivatives.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

Molecular Formula: C₁₁H₁₀N₂

-

Molecular Weight: 170.21 g/mol

Molecular Structure:

The foundational structure of this compound is the indole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring. The ethyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, and a nitrile group is substituted at position 3. This substitution pattern is crucial for its chemical reactivity and biological activity.

Below is a 2D representation of the molecular structure generated using the DOT language.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | Inferred |

| Molecular Weight | 170.21 g/mol | Inferred |

| CAS Number | 128200-45-3 | [1][2] |

Synthesis and Purification Workflow

The synthesis of this compound can be approached through a two-step process: N-ethylation of a suitable indole precursor followed by the introduction of the nitrile group at the C3 position. The indole scaffold is a prevalent structural motif in many biologically active compounds, making the development of efficient synthetic routes a key area of research.[3][4]

Proposed Synthetic Pathway:

A plausible and efficient route starts from the commercially available indole-3-carboxaldehyde. The overall workflow is depicted in the diagram below.

Sources

A Technical Guide to the Solubility of 1-Ethyl-1H-indole-3-carbonitrile in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-1H-indole-3-carbonitrile, a key intermediate in various synthetic and medicinal chemistry endeavors. In the absence of extensive published solubility data for this specific molecule, this document offers a predictive analysis based on its structural attributes and the known properties of analogous indole derivatives. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of common laboratory solvents is presented. This guide is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a member of the indole family, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The N-ethyl and 3-carbonitrile substitutions create a unique electronic and steric profile, influencing its reactivity, pharmacokinetic properties, and, critically, its solubility. Understanding the solubility of this compound is paramount for a variety of applications, including:

-

Reaction Optimization: The choice of solvent is crucial for achieving optimal reaction kinetics, yield, and purity. A solvent that ensures the complete dissolution of reactants at the desired temperature is often a prerequisite for a successful chemical transformation.

-

Crystallization and Purification: The differential solubility of a compound in various solvents is the cornerstone of purification by crystallization. Knowledge of its solubility profile enables the selection of appropriate solvent/anti-solvent systems for obtaining high-purity crystalline material.

-

Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in aqueous and organic media dictates their formulation strategies for in vitro and in vivo studies.

-

Analytical Method Development: The selection of appropriate mobile phases in chromatographic techniques such as HPLC and SFC is directly dependent on the analyte's solubility.

Given the limited publicly available data on the solubility of this compound, this guide provides both a predictive framework and a robust experimental protocol to empower researchers in their scientific pursuits.

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound suggests a molecule of moderate polarity.

-

Indole Ring System: The indole core is a bicyclic aromatic system containing a nitrogen atom, contributing to its polarity.

-

Ethyl Group: The N-ethyl group is a nonpolar alkyl substituent that increases the lipophilicity of the molecule compared to the parent indole.

-

Carbonitrile Group: The nitrile (-C≡N) group is a strongly polar functional group due to the large dipole moment associated with the carbon-nitrogen triple bond.

Based on these structural features, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents that can engage in dipole-dipole interactions with the nitrile group and the indole ring. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF).

-

Moderate Solubility: Expected in polar protic solvents like lower alcohols (Methanol, Ethanol, Isopropanol) and in chlorinated solvents such as Dichloromethane (DCM) and Chloroform. While the molecule lacks a hydrogen bond donor, the nitrogen atom in the indole ring and the nitrile group can act as hydrogen bond acceptors.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as Hexanes, Toluene, and Diethyl Ether. The overall polarity of the molecule is likely too high for significant dissolution in these solvents. Water solubility is also predicted to be very low due to the hydrophobic surface area of the indole ring and the ethyl group.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. | |

| Acetonitrile (ACN) | High | Similar polarity to the nitrile functional group. | |

| Tetrahydrofuran (THF) | High | Good balance of polarity for dissolution. | |

| Polar Protic | Methanol | Moderate | Can act as a hydrogen bond donor to the nitrogen atoms. |

| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |

| Isopropanol | Moderate | Lower polarity than methanol and ethanol. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good solvent for many organic compounds of moderate polarity. |

| Chloroform | Moderate | Similar to DCM. | |

| Nonpolar Aromatic | Toluene | Low | The molecule's polarity is likely too high for significant interaction. |

| Nonpolar Aliphatic | Hexanes | Low to Negligible | Mismatch in polarity. |

| Ethers | Diethyl Ether | Low | Limited polarity. |

| Aqueous | Water | Negligible | The hydrophobic character of the indole ring and ethyl group dominates. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted in the following diagram.

Figure 1. Workflow for the experimental determination of equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume of each test solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility measurements.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards of decreasing concentration.

-

Accurately dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC. The method should be validated for linearity, accuracy, and precision. A typical method might involve a C18 column with a mobile phase of acetonitrile and water.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

Calculate the original solubility in the test solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Self-Validating Systems and Trustworthiness

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the generated data:

-

Confirmation of Equilibrium: By analyzing samples at multiple time points, the attainment of a true equilibrium state is verified.

-

Use of Excess Solid: The visible presence of undissolved solid at the end of the experiment confirms that the solution is indeed saturated.

-

Calibration Curve: The linearity of the calibration curve (typically with an R² value > 0.999) ensures the accuracy of the analytical quantification.

-

Replicate Experiments: Performing the entire experiment in triplicate for each solvent provides statistical confidence in the final solubility value.

Conclusion and Future Perspectives

The provided experimental protocol offers a detailed and reliable method for obtaining accurate quantitative solubility data. By following this guide, researchers can confidently generate the necessary information to optimize their synthetic procedures, develop effective purification strategies, and formulate this compound for a variety of applications in drug discovery and materials science. The generation and dissemination of such fundamental data will undoubtedly accelerate the progress of research involving this and related indole derivatives.

References

At the time of authoring, direct and comprehensive solubility data for this compound was not found in the public domain. The principles of solubility prediction and experimental determination are based on established chemical principles and standard laboratory techniques. For further reading on the general principles of solubility, the following resources are recommended:

- Yalkowsky, S. H., & He, Y. (2003).

- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252.

- Sanghvi, T., & Yalkowsky, S. H. (2006). A general model for the prediction of the aqueous solubility of organic compounds.

The Emerging Therapeutic Potential of N-Alkylated Indole-3-Carbonitriles: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals. Among the vast landscape of indole derivatives, N-alkylated indole-3-carbonitriles are emerging as a promising class of compounds with a diverse range of biological activities. The strategic introduction of an alkyl group at the N-1 position, coupled with the presence of a nitrile moiety at the C-3 position, has been shown to significantly modulate the physicochemical properties and biological activities of the indole core. This in-depth technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of N-alkylated indole-3-carbonitriles, with a focus on their anticancer, antimicrobial, and antiviral properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the exploration and development of this promising class of therapeutic agents.

Introduction: The Indole-3-Carbonitrile Scaffold and the Significance of N-Alkylation

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The indole-3-carbonitrile scaffold, in particular, has garnered significant attention due to its versatile chemical reactivity and its presence in compounds with notable pharmacological properties.

The N-alkylation of the indole ring is a key chemical modification that can profoundly influence the biological activity of indole derivatives.[1] The introduction of an alkyl group at the nitrogen atom can:

-

Enhance Lipophilicity: Increasing the compound's ability to cross cell membranes and potentially improving its oral bioavailability.

-

Modulate Receptor Binding: The size and nature of the alkyl group can influence the compound's affinity and selectivity for specific biological targets.

-

Alter Metabolic Stability: N-alkylation can protect the indole nitrogen from metabolic degradation, potentially prolonging the compound's half-life in vivo.

-

Induce Conformational Changes: The steric bulk of the N-alkyl group can influence the overall three-dimensional shape of the molecule, which can be critical for its interaction with target proteins.

Recent studies have underscored the importance of N-alkylation in enhancing the anticancer activity of indole derivatives, with methyl substitution at the N-1 position significantly increasing potency in some cases.[2] This guide will delve into the specific biological activities that have been reported for N-alkylated indole-3-carbonitriles and the experimental evidence supporting these claims.

Synthesis of N-Alkylated Indole-3-Carbonitriles: A General Protocol

The synthesis of N-alkylated indole-3-carbonitriles is a fundamental process for the exploration of their biological activities. A common and effective method involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkylating agent.[1]

Experimental Protocol: N-Alkylation of Indole-3-Carbonitrile

This protocol outlines a general procedure for the N-alkylation of indole-3-carbonitrile using an alkyl halide and a strong base.

Materials and Reagents:

-

Indole-3-carbonitrile

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or a similar strong base

-

Anhydrous Dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-carbonitrile (1.0 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Alkylation: Slowly add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-alkylated indole-3-carbonitrile.[1]

Anticancer Activity: A Promising Avenue for Therapeutic Intervention

A growing body of evidence suggests that N-alkylated indole-3-carbonitriles possess significant anticancer properties, acting through various mechanisms to inhibit cancer cell growth and induce cell death.

Inhibition of Tropomyosin Receptor Kinase (TRK)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, aberrant activation of TRKs, often due to NTRK gene fusions, is a known driver of various cancers. A recent study reported the development of a highly potent TRK inhibitor, compound C11 , a 1H-indole-3-carbonitrile derivative.[3] This compound demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines.[3]

Table 1: Anticancer Activity of N-Alkylated Indole-3-Carbonitrile Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| C11 | Km-12 (TRK-dependent) | Not explicitly stated, but showed significant antiproliferative effects | TRK inhibition, cell cycle arrest, apoptosis induction | [3] |

| Indole-based 1,3,4-Oxadiazole (2e) | HCT116 (colorectal) | 6.43 ± 0.72 | EGFR inhibition | [4] |

| A549 (lung) | 9.62 ± 1.14 | |||

| A375 (melanoma) | 8.07 ± 1.36 |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. N-alkylated indole-3-carbonitriles have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins.

The anticancer effects of indole derivatives are often linked to their ability to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[7]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in many types of cancer, making it an attractive target for cancer therapy.[8][9] Indole compounds, including their N-alkylated derivatives, have been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to their anticancer effects.[10][11] Inhibition of this pathway can lead to a reduction in cell proliferation and the induction of apoptosis.

Antimicrobial and Antiviral Activities: A Broad Spectrum of Action

Beyond their anticancer properties, N-alkylated indole-3-carbonitriles and related indole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

Indole derivatives have been investigated for their ability to combat bacterial and fungal infections.[12] The introduction of different substituents on the indole ring can modulate their antimicrobial spectrum and potency. For instance, certain indole-3-carboxamide-polyamine conjugates have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Cryptococcus neoformans.[13]

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-3-aldehyde hydrazones | S. aureus | 6.25-100 | [14] |

| MRSA | 6.25-100 | [14] | |

| 3-Alkylidene-2-indolone derivatives | Gram-positive bacteria | 0.5-16 | [15] |

Antiviral Activity

The antiviral potential of indole derivatives is an area of active research. Recent studies have identified N-alkyl and N-benzyl indoles as potential agents against SARS-CoV-2, the virus responsible for COVID-19.[16][17] These compounds were found to inhibit the viral helicase nsp13, an enzyme essential for viral replication.[16][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-alkylated indole-3-carbonitriles is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

-

N-Alkylation: As previously mentioned, the presence and nature of the N-alkyl group are critical. N-methylation has been shown to significantly enhance anticancer activity in some indole derivatives.[2]

-

Substitution on the Indole Ring: The introduction of substituents at other positions of the indole ring can also modulate activity. For example, electron-withdrawing groups at the 5-position have been shown to enhance the anticancer properties of some indole-3-one derivatives.[18]

-

The C-3 Carbonitrile Group: The nitrile moiety at the C-3 position is a key pharmacophore that contributes to the biological activity of these compounds. Its electron-withdrawing nature and ability to participate in hydrogen bonding interactions can influence target binding.

Key Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[19][20][21]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the N-alkylated indole-3-carbonitrile compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23] The broth microdilution method is a standard technique for determining MIC values.[24][25]

Step-by-Step Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the N-alkylated indole-3-carbonitrile compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Mechanisms of Action

To better understand the biological effects of N-alkylated indole-3-carbonitriles, it is helpful to visualize the key signaling pathways they modulate.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by N-alkylated indole-3-carbonitriles.

Caption: Induction of apoptosis by N-alkylated indole-3-carbonitriles.

Conclusion and Future Directions

N-alkylated indole-3-carbonitriles represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and antiviral potential, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts.

Future research in this area should focus on:

-

Lead Optimization: Synthesizing and evaluating a wider range of N-alkylated indole-3-carbonitrile analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Target Identification: Elucidating the specific molecular targets of these compounds to gain a deeper understanding of their mechanisms of action.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer and infectious diseases.

-

Combination Therapies: Investigating the potential of N-alkylated indole-3-carbonitriles in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of this fascinating class of molecules holds great promise for the development of novel and effective therapies for a range of human diseases.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-carbinol (I3C) induces apoptosis in tumorigenic but not in nontumorigenic breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 14. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. atcc.org [atcc.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. youtube.com [youtube.com]

Quantum Chemical Blueprint of 1-Ethyl-1H-indole-3-carbonitrile: A Technical Guide for Drug Discovery and Materials Science

Foreword: The Strategic Value of Computational Chemistry in Indole Scaffolding

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and versatile reactivity make it a "privileged scaffold," yet unlocking its full potential requires a deep, quantitative understanding of its molecular behavior.[2][3] This technical guide focuses on 1-Ethyl-1H-indole-3-carbonitrile, a representative member of this class, to illustrate the power of quantum chemical calculations in elucidating structure-property relationships at the sub-atomic level. For researchers and drug development professionals, the insights gleaned from these in silico techniques are invaluable for rational drug design, predicting reactivity, and engineering novel materials with tailored functionalities.[1][4] This document serves as a practical blueprint for applying modern computational chemistry to accelerate innovation.

Foundational Principles: Why Quantum Chemical Calculations Matter

At its core, quantum chemistry provides a theoretical framework to solve the Schrödinger equation for a given molecule, yielding its electronic structure and a wealth of associated properties. For a molecule like this compound, this translates to a precise, three-dimensional understanding of:

-

Electron Distribution: Where are the electrons most likely to be found? This is crucial for predicting sites of electrophilic and nucleophilic attack.

-

Molecular Geometry: What is the most stable 3D arrangement of its atoms? This directly influences how the molecule interacts with biological targets or other molecules in a material.

-

Energy Landscapes: What are the relative energies of different conformations or reactive intermediates? This allows for the prediction of reaction pathways and kinetic stability.

-

Spectroscopic Signatures: How will the molecule interact with light? Predicting IR, UV-Vis, and NMR spectra is essential for experimental validation and characterization.[5]

By leveraging these computational insights, we can move beyond trial-and-error experimentation to a more predictive and efficient discovery process.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a robust and reproducible workflow for the quantum chemical analysis of this compound. The choice of Density Functional Theory (DFT) is deliberate; it offers an excellent balance of computational cost and accuracy for systems of this size.[6][7][8]

Step-by-Step Computational Protocol

-

Initial Structure Generation:

-

Construct the 2D structure of this compound using a molecular editor.

-

Convert the 2D structure to a preliminary 3D model using a standard molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Causality: The initial 3D structure is a rough approximation. To find the true, lowest-energy conformation, we must perform a geometry optimization. This process systematically adjusts bond lengths, angles, and dihedrals to find a minimum on the potential energy surface.

-

Method: Density Functional Theory (DFT) with the B3LYP functional. B3LYP is a hybrid functional that has consistently demonstrated high accuracy for organic molecules.[6][8]

-

Basis Set: 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization (d,p) and diffuse functions (++) necessary for accurately modeling the π-system and potential non-covalent interactions.[8]

-

Software: Gaussian 16W is a widely used and validated software package for such calculations.[9]

-

-

Frequency Calculation:

-

Trustworthiness: A true energy minimum must have all real (positive) vibrational frequencies. A negative (imaginary) frequency indicates a transition state or a saddle point on the potential energy surface. This step is a critical self-validation of the optimized geometry.

-

Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized structure.

-

Output: This calculation also provides thermodynamic data (enthalpy, entropy) and the predicted IR spectrum.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.[6] A smaller HOMO-LUMO gap suggests higher reactivity.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a guide to its intermolecular interactions.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[9]

-

Visualizing the Computational Workflow

Caption: A flowchart illustrating the key stages of the quantum chemical analysis protocol.

Predicted Molecular Properties and Data Interpretation

The computational workflow described above will yield a rich dataset for this compound. Below are the expected results and their interpretation in the context of drug discovery and materials science.

Optimized Molecular Geometry

The optimization will reveal the most stable 3D structure. Key expected findings include the planarity of the indole ring system and the orientation of the ethyl and carbonitrile substituents.

| Parameter | Predicted Value (Å or °) | Significance |

| C-C bond lengths (indole) | ~1.37-1.45 Å | Indicates the degree of aromaticity and electron delocalization. |

| C-N bond lengths (indole) | ~1.37-1.38 Å | Reflects the involvement of the nitrogen lone pair in the π-system. |

| C≡N bond length | ~1.16 Å | A standard triple bond length, confirming the nitrile functionality. |

| Dihedral angles | Varies | Determines the overall molecular shape and potential for steric hindrance. |

Electronic Structure and Reactivity Descriptors

The electronic properties are paramount for understanding the molecule's behavior in chemical and biological systems.

| Property | Predicted Value | Interpretation & Application |

| HOMO Energy | Negative value (e.g., ~ -6.5 eV) | Represents the electron-donating ability. Higher values indicate greater ease of oxidation. |

| LUMO Energy | Negative value (e.g., ~ -1.5 eV) | Represents the electron-accepting ability. Lower values indicate greater ease of reduction. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A large gap suggests high kinetic stability and low reactivity. This is a key parameter in designing stable electronic materials.[6] |

| Dipole Moment | ~ 4-6 Debye | A significant dipole moment suggests the molecule is polar, which influences its solubility and ability to engage in dipole-dipole interactions. |

Visualizing Reactivity: The Molecular Electrostatic Potential (MEP) Map

The MEP map provides an intuitive visual guide to the molecule's reactive sites.

Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) map.

-

Red Regions (Electron-Rich): The area around the nitrile nitrogen atom is expected to be highly electronegative, making it a prime site for hydrogen bonding or coordination to metal ions.

-

Blue Regions (Electron-Poor): The hydrogen atoms on the indole ring and the ethyl group will exhibit a positive potential.

-

Green/Yellow Regions (Neutral): The carbon framework of the indole ring will likely show intermediate potential, though the π-cloud above and below the ring will be electron-rich.

Conclusion and Future Directions

This guide has detailed a comprehensive and self-validating quantum chemical workflow for the characterization of this compound. The application of DFT calculations provides unparalleled insight into the molecule's geometric, electronic, and reactive properties. For drug development professionals, this data can inform pharmacophore modeling, predict metabolic stability, and guide the design of derivatives with enhanced target affinity. For materials scientists, understanding the HOMO-LUMO gap, dipole moment, and intermolecular interaction sites is critical for developing novel organic semiconductors, dyes, and sensors. The protocols and interpretive frameworks presented herein are not limited to this specific molecule but can be readily adapted to a wide range of indole derivatives, thereby accelerating the pace of scientific discovery and innovation.

References

- Computational Chemistry oriented Research of Novel Indole Compounds. (2025). Index Copernicus.

-

Computational analysis of substituent effect on indole derivatives as potential antibacterial agents. (n.d.). ResearchGate. [Link]

-

Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010). PMC, NIH. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). MDPI. [Link]

-

1-Ethyl-2-methyl-1H-indole-3-carbonitrile. (n.d.). SpectraBase. [Link]

-

Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. (2023). ACS Omega. [Link]

-

Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. (2016). ResearchGate. [Link]

-

Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. (2023). ACS Omega. [Link]

-

Synthesis, crystallographic structure, DFT calculations and Hirshfeld surface analysis of a fumarate bridged Co(II) coordination polymer. (2018). ResearchGate. [Link]

-

Comparative Ab Initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. (2016). Asian Journal of Chemistry. [Link]

-

N-heterocyclic silylene. (n.d.). Wikipedia. [Link]

-

1-Ethyl-1H-indole. (n.d.). PubChem, NIH. [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (2015). Indian Academy of Sciences. [Link]

-

Ethyl 1-acetyl-1H-indole-3-carboxylate. (2009). PMC, NIH. [Link]

-

Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative. (2023). ResearchGate. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2022). MDPI. [Link]

-

1H-Indole, 1-ethyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. mdpi.com [mdpi.com]

- 3. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

Thermochemical properties of substituted indole-3-carbonitriles

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Indole-3-carbonitriles

Authored by: Gemini, Senior Application Scientist

Abstract

Indole-3-carbonitrile and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] A profound understanding of their thermochemical properties—such as enthalpy of formation, sublimation, and heat capacity—is not merely academic; it is fundamental to predicting molecular stability, understanding reaction energetics, and optimizing drug development processes, including formulation and bioavailability.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for both the experimental determination and computational prediction of these critical parameters. We delve into the causality behind established experimental protocols, offer step-by-step methodologies for key techniques like combustion calorimetry, and present a clear workflow for high-accuracy quantum chemical calculations. By synthesizing field-proven insights with authoritative references, this document serves as both a practical guide and an in-depth reference for navigating the thermochemical landscape of this vital class of heterocyclic compounds.

The Strategic Importance of Thermochemical Data in Drug Development

The indole ring is a privileged structure in drug discovery, present in everything from neurotransmitters like serotonin to blockbuster drugs like Indomethacin.[2][6] The introduction of a carbonitrile group at the 3-position creates a unique electronic profile, making indole-3-carbonitriles valuable precursors and pharmacophores in their own right.[7][8] However, the journey from a promising molecule to a viable drug is paved with physical chemistry.

Thermochemical properties govern the energy landscape of a molecule. The standard molar enthalpy of formation (ΔfH°) dictates the energetic cost of creating the molecule from its constituent elements, providing a direct measure of its intrinsic stability.[9] For drug development, this impacts synthesis efficiency and shelf-life. Phase transition enthalpies, such as the enthalpy of sublimation (ΔsubH°) , are critical for understanding the transition from the solid to the gaseous state and are directly related to a compound's vapor pressure and, by extension, its solubility and purification potential.[10][11][12]

These parameters are indispensable for:

-

Predicting Reaction Thermodynamics: Calculating reaction enthalpies to determine if a synthetic route is exothermic or endothermic, which is crucial for process safety and optimization.[13]

-

Understanding Polymorphism: Different crystal forms of a drug can have different stabilities and dissolution rates, a phenomenon governed by subtle differences in their lattice energies and enthalpies of formation.

-

Computational Modeling: Experimentally determined gas-phase enthalpies of formation serve as benchmarks for validating and refining computational models, which can then be used to predict properties for novel, unsynthesized derivatives.[14][15]

This guide will systematically explore the two primary avenues for obtaining this vital data: direct experimental measurement and high-accuracy computational prediction.

Experimental Determination of Thermochemical Properties

The gold standard for thermochemical data comes from precise calorimetric measurements. These methods, while resource-intensive, provide the definitive values against which all other methods are judged.[9]

Enthalpy of Formation via Combustion Calorimetry

The most reliable method for determining the standard enthalpy of formation of organic compounds is oxygen combustion calorimetry.[16][17] The principle is straightforward: the compound is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"), and the heat released by this exothermic reaction is meticulously measured.

-

Why a Static Bomb Calorimeter? For organic compounds, the combustion reaction is rapid and goes to completion under high oxygen pressure, ensuring all the chemical energy is released as heat. A static (as opposed to rotating) bomb is sufficient for compounds that combust cleanly to gaseous products (CO₂, H₂O, N₂).

-

Why High-Pressure Oxygen? A pressure of ~3 MPa of pure oxygen ensures complete and rapid combustion, preventing the formation of side products like carbon monoxide or soot, which would invalidate the energy measurement.

-

Why a Platinum or Tantalum-Lined Bomb? Nitrogen-containing compounds can form corrosive nitric and nitrous acids upon combustion.[18] Platinum or tantalum linings are highly resistant to acid attack, preventing contamination of the results and damage to the calorimeter.

-

Why Calibrate with Benzoic Acid? Benzoic acid is a primary thermochemical standard. Its energy of combustion is known with extremely high precision. By burning a certified sample of benzoic acid, one can determine the precise energy equivalent, ε(calor), of the calorimeter system (the bomb, water, stirrer, etc.).[18] This calibration is essential for converting the measured temperature rise into an accurate energy value.

Caption: Experimental workflow for determining the enthalpy of formation via combustion calorimetry.

-

Sample Preparation: a. The substituted indole-3-carbonitrile sample must be purified to >99.9% purity, typically by recrystallization or sublimation, and thoroughly dried. Purity is paramount and should be verified by HPLC, GC, and NMR. b. A precise mass (typically 0.5-1.0 g) of the crystalline sample is pressed into a pellet. c. The pellet is placed in a platinum crucible. For volatile or difficult-to-ignite samples, a polyester bag of known mass and combustion energy can be used for confinement.[18]

-

Calorimeter Setup: a. A platinum ignition wire is attached to the bomb's electrodes, with a cotton fuse looped to contact the sample pellet. b. A small, known amount of distilled water (e.g., 1.0 mL) is added to the bomb to ensure all nitric and nitrous acids formed are in solution. c. The bomb is sealed and purged with oxygen before being filled to a pressure of 3.0 MPa. d. The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium with stirring.

-

Combustion and Data Acquisition: a. The temperature is recorded for a pre-ignition period to establish a baseline drift. b. The sample is ignited by passing a current through the fuse wire. c. The temperature of the calorimeter water is recorded at regular intervals through the main reaction period and a post-ignition period until a steady thermal drift is re-established.

-

Data Analysis: a. The corrected temperature rise (ΔT) is determined from the temperature-time data. b. The gross energy change is calculated: ΔU_total = ε(calor) × ΔT, where ε(calor) is the energy equivalent of the calorimeter determined from benzoic acid calibration. c. Corrections are applied for the energy of combustion of the fuse and/or polyester bag, and for the energy of formation of nitric acid from N₂(g) and O₂(g) in water. d. The standard energy of combustion of the sample, ΔcU°, is calculated. e. This is converted to the standard enthalpy of combustion, ΔcH°, using the relation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction. f. Finally, the standard enthalpy of formation in the crystalline state, ΔfH°(cr), is calculated using Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH°) is the energy required to transform one mole of a substance from the solid to the gaseous state.[12] It is a crucial link between the condensed-phase and gas-phase thermochemical data. It is determined by measuring the compound's vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation.

-

Why Use a Transpiration or Knudsen Effusion Method? Indole derivatives are typically solids with low vapor pressures at room temperature.[11] Direct measurement is difficult. The transpiration method (saturating a carrier gas) and the Knudsen effusion method (measuring mass loss through a tiny orifice into a vacuum) are highly sensitive techniques designed specifically for measuring very low vapor pressures.[10][16]

-

Why is Temperature Control Critical? Vapor pressure is exponentially dependent on temperature. Therefore, precise and stable temperature control of the sample is the single most important factor for obtaining accurate sublimation enthalpy data.

-

Why is the Measurement Done Over a Temperature Range? The Clausius-Clapeyron equation (ln(P) = -ΔsubH°/RT + C) shows that the enthalpy of sublimation is derived from the slope of a plot of ln(P) versus 1/T. Measurements at multiple, well-defined temperatures are required to establish this slope accurately.[11]

-

Apparatus Setup: a. A sample of the indole-3-carbonitrile is packed into a thermostatted saturator tube. b. A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled, low flow rate. The flow rate must be slow enough to ensure the gas becomes fully saturated with the compound's vapor. c. The gas mixture exits the saturator and passes through a condenser (a cold trap or a tube packed with a suitable adsorbent) to collect the sublimed compound. d. The entire setup is housed in a precision thermostat to maintain a constant temperature (±0.1 K).

-

Measurement: a. The experiment is run for a set period at a fixed temperature. b. The total volume of carrier gas that has passed through the system is measured with a gas meter. c. The mass of the sublimed compound collected in the condenser is determined gravimetrically or by a suitable analytical technique (e.g., GC or HPLC).

-